N-Acetyl-d3 Adamantamine
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Description
“N-Acetyl-d3 Adamantamine” is a deuterium-labeled version of N-Acetyl Adamantamine . It is a stable isotope and is often used as a tracer for quantitation during the drug development process . The molecular formula of “N-Acetyl-d3 Adamantamine” is C12H16D3NO .
Molecular Structure Analysis
The molecular structure of “N-Acetyl-d3 Adamantamine” is represented by the molecular formula C12H19NO . The InChI representation of the molecule is InChI=1S/C12H19NO/c1-8(14)13-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3,(H,13,14)/i1D3
. The molecule has a molecular weight of 196.30 g/mol .
Physical And Chemical Properties Analysis
“N-Acetyl-d3 Adamantamine” has a molecular weight of 196.30 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The molecule has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the molecule is 196.165494467 g/mol . The Topological Polar Surface Area of the molecule is 29.1 Ų . The molecule has a Heavy Atom Count of 14 .
Scientific Research Applications
N-Acetyl-d3 Adamantamine: Scientific Research Applications
Antioxidant Research: N-Acetyl-d3 Adamantamine has been studied for its potential health benefits as part of a novel combination with glutathione and vitamin D3. Research suggests that this combination can be absorbed effectively and may offer multiple health benefits by addressing chronic oxidative stress, which is linked to age-related diseases and degenerative syndromes .
Nutraceutical Applications: The cooperative effects of N-Acetyl-d3 Adamantamine with other compounds like vitamin D3 and glutathione outline the possibility of developing alternative nutraceutical approaches to combat oxidative stress and its associated conditions .
Bioavailability Studies: The bioavailability and biodistribution of N-Acetyl-d3 Adamantamine in combination with other antioxidants have been evaluated using 3D models that mimic the intestinal barrier. This research is crucial for understanding how the compound is absorbed and utilized in the body .
Proteomics Research: As a labeled metabolite of Adamantamine, N-Acetyl-d3 Adamantamine is used in proteomics research to study protein interactions and functions. Its precise molecular formula allows for accurate tracking in biochemical assays .
properties
IUPAC Name |
N-(1-adamantyl)-2,2,2-trideuterioacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-8(14)13-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3,(H,13,14)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVXYGJCDZPKGV-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)CC(C3)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC12CC3CC(C1)CC(C3)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-d3 Adamantamine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.